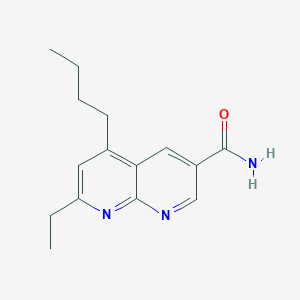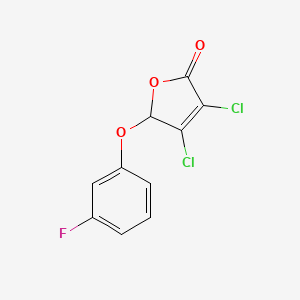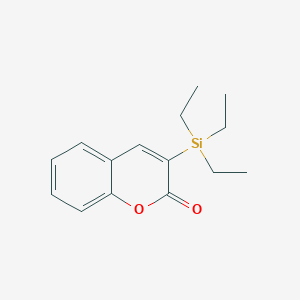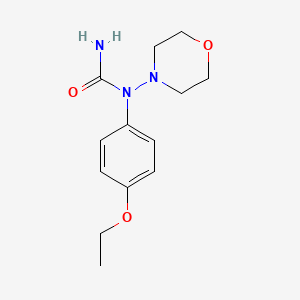
5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide is a heterocyclic compound belonging to the naphthyridine family Naphthyridines are known for their diverse biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including 5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide, can be achieved through several methods. One common approach involves the Friedländer synthesis, which uses 2-aminopyridine and a carbonyl compound under acidic conditions . Another method involves the hydroamination of terminal alkynes followed by Friedländer cyclization . Metal-catalyzed synthesis and multicomponent reactions are also employed to construct the naphthyridine core .
Industrial Production Methods
Industrial production of 1,8-naphthyridines often involves scalable and eco-friendly methods. For instance, a water-soluble iridium catalyst can efficiently catalyze the synthesis of 1,8-naphthyridines in water under air atmosphere . This method is advantageous due to its high yield and environmentally benign conditions.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides for nucleophilic substitution and electrophiles for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction can produce naphthyridine amines .
Applications De Recherche Scientifique
5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit bacterial enzymes or interact with DNA to exert its antimicrobial effects . In cancer treatment, it could interfere with cell division or induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Naphthyridine: Another isomer with similar biological activities but different structural arrangement.
1,6-Naphthyridine: Known for its anticancer properties and used in similar applications.
1,7-Naphthyridine: Exhibits unique photochemical properties and is used in materials science.
Uniqueness
5-Butyl-7-ethyl-1,8-naphthyridine-3-carboxamide stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to other naphthyridine isomers .
Propriétés
Numéro CAS |
647841-82-5 |
|---|---|
Formule moléculaire |
C15H19N3O |
Poids moléculaire |
257.33 g/mol |
Nom IUPAC |
5-butyl-7-ethyl-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C15H19N3O/c1-3-5-6-10-7-12(4-2)18-15-13(10)8-11(9-17-15)14(16)19/h7-9H,3-6H2,1-2H3,(H2,16,19) |
Clé InChI |
JRUVUVMIIVHIMG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=C2C=C(C=NC2=NC(=C1)CC)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Acetamide,N-(5-methyl-3-isoxazolyl)-2-[[4-methyl-5-(isopropyl)-4H-1,2,4-triazol-3-YL]thio]-](/img/structure/B12594510.png)

![Silanediamine, N,N'-bis[2,6-bis(1-methylethyl)phenyl]-1,1-diphenyl-](/img/structure/B12594519.png)
![2-[6-(2-Methoxyethoxy)-2,5,7,10-tetraoxa-6-silaundecan-6-yl]ethane-1-thiol](/img/structure/B12594521.png)
![Acetamide, N-[(1R)-3-[(4-aminobutyl)amino]-1-methylpropyl]-](/img/structure/B12594524.png)
![4,4'-(1,3-Phenylene)bis[2,2-dimethyl-5-(naphthalen-1-yl)-2H-imidazole]](/img/structure/B12594527.png)
![N~1~-[(3,4,5-Trimethoxyphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12594531.png)
![(Pyridine-2,6-diyl)bis{[4-(4-aminophenoxy)phenyl]methanone}](/img/structure/B12594534.png)

![Bicyclo[2.2.1]hept-5-en-2-ol, 1,7,7-trimethyl-5-(2-propenyl)-, (1S,2R,4R)-(9CI)](/img/structure/B12594547.png)
![2-Amino-6-(2H-1,3-benzodioxol-5-yl)pyrido[3,2-d]pyrimidin-4(1H)-one](/img/structure/B12594549.png)
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxybenzamide](/img/structure/B12594558.png)

